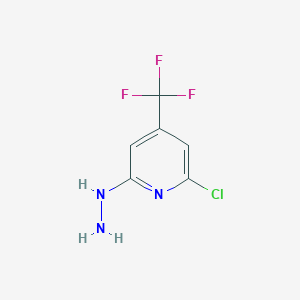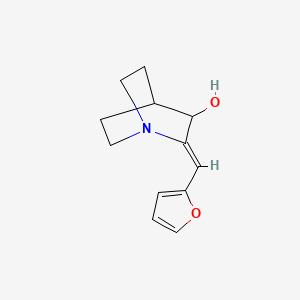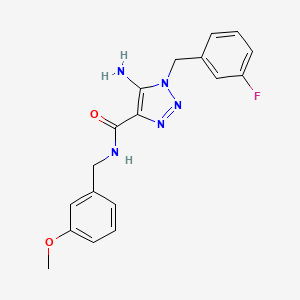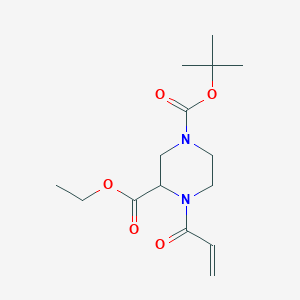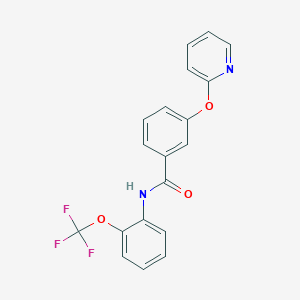
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide increases the levels of cAMP, which in turn activates various signaling pathways that are involved in cell growth, differentiation, and survival. The compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurological disorders, 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is its selectivity towards PDE4, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is its low solubility in water, which can make it difficult to formulate for clinical use. In addition, further studies are needed to evaluate the safety and efficacy of the compound in humans.
Direcciones Futuras
There are several future directions for the development and application of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further studies are needed to evaluate its efficacy in various types of cancer and to determine the optimal dosing regimen. Another potential application is in the treatment of neurological disorders, where 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has shown neuroprotective effects in animal models. Further studies are needed to evaluate its efficacy in humans and to determine the optimal dosing regimen. In addition, further studies are needed to evaluate the safety and efficacy of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide in combination with other drugs.
Métodos De Síntesis
The synthesis of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide involves the reaction of 2-(trifluoromethoxy)aniline with 3-hydroxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 4-fluorobenzoic acid and triethylamine to obtain 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the compound is more than 99%.
Aplicaciones Científicas De Investigación
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. The compound has also been tested in animal models of Alzheimer's disease and multiple sclerosis, where it showed significant neuroprotective effects.
Propiedades
IUPAC Name |
3-pyridin-2-yloxy-N-[2-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)27-16-9-2-1-8-15(16)24-18(25)13-6-5-7-14(12-13)26-17-10-3-4-11-23-17/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFLEKMGRNFAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)

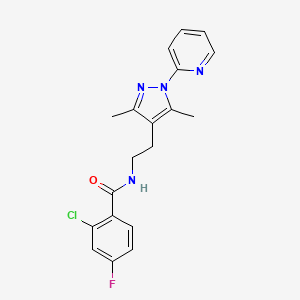
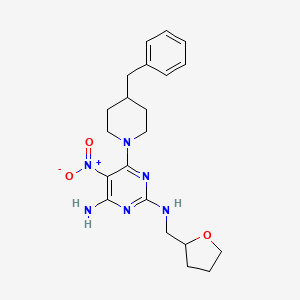
![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)

